5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is a fluorinated isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one typically involves the introduction of a fluorine atom into the isoindoline structure. One common method is the electrophilic fluorination of a suitable precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(propan-2-YL)-1H-isoindole: Similar structure but lacks the dihydro functionality.
2-(Propan-2-YL)-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the fluorine atom.
5-Chloro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one: Similar structure with chlorine instead of fluorine.
Uniqueness
5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12FNO |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-fluoro-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12FNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3 |
InChI Key |
XLCBBHMONHVOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=CC(=C2)F |
Origin of Product |
United States |
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